1-Amino-2-methylpropan-2-ol hydrochloride
Overview
Description
1-Amino-2-methylpropan-2-ol hydrochloride is an organic compound with the molecular formula C4H11NO·HCl. It is a derivative of 1-Amino-2-methylpropan-2-ol, which is also known by several other names such as 1,1-Dimethylethanolamine and 2-Hydroxyisobutylamine . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1-Amino-2-methylpropan-2-ol hydrochloride, also known as 1-Amino-2-methyl-propan-2-ol HCl, is a biochemical reagent . It is used as a biological material or organic compound for life science related research . .
Biochemical Pathways
It is known to be used as an intermediate in the preparation of more complex compounds, including inhibitors .
Action Environment
It is generally recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Biochemical Analysis
Biochemical Properties
1-Amino-2-methylpropan-2-ol hydrochloride is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a precursor to oxazolines via its reaction with acyl chlorides . Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .
Cellular Effects
It is known to be used in cosmetics , suggesting that it may have effects on skin cells
Molecular Mechanism
It is known to react with acyl chlorides to form oxazolines This suggests that it may interact with biomolecules that contain acyl chloride groups
Temporal Effects in Laboratory Settings
It is known to be a stable compound under normal conditions
Dosage Effects in Animal Models
It is known to have a lethal dose (LD50) in mice of 2450 mg/kg
Metabolic Pathways
It is known to be a precursor to oxazolines and 2,2-dimethylaziridine , suggesting that it may be involved in the metabolism of these compounds
Preparation Methods
1-Amino-2-methylpropan-2-ol hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-Butanol with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt . Another method involves the reaction of acrylonitrile with ammonia to form aminopropionitrile, which is then hydrolyzed and reduced to form 1-Amino-2-methylpropan-2-ol. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
1-Amino-2-methylpropan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes substitution reactions with halogens and other electrophiles.
Condensation: It can react with aldehydes and ketones to form imines and other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Amino-2-methylpropan-2-ol hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Amino-2-methylpropan-2-ol hydrochloride is similar to other compounds such as:
1-Amino-3-methoxypropan-2-ol: This compound has a similar structure but contains a methoxy group instead of a hydroxyl group.
2-Amino-2-methyl-1-propanol: This compound is structurally similar but lacks the hydrochloride salt form.
2-Hydroxyisobutylamine: This compound is another structural isomer with similar chemical properties.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
1-amino-2-methylpropan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(2,6)3-5;/h6H,3,5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPAJUSRVJDTMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50495745 | |
Record name | 1-Amino-2-methylpropan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30533-50-7 | |
Record name | 1-Amino-2-methylpropan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50495745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-2-methyl-propan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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